molecular formula C16H23FN2O2 B12594467 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12594467
M. Wt: 294.36 g/mol
InChI Key: INMJHVDGOWMVNG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a tert-butyl ester group at the 1-position and a 4-fluoro-benzyl substituent at the 3-position of the piperazine ring. Piperazine-based compounds are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility and bioavailability, and to engage in hydrogen bonding or ionic interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3

InChI Key

INMJHVDGOWMVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

  • Formation of Piperazine Derivative :

    • Piperazine is reacted with 4-fluorobenzyl chloride in an appropriate solvent (e.g., toluene) under reflux conditions. This step typically occurs at temperatures between 40 °C and 90 °C to ensure complete reaction and yield high purity products.
  • Carboxylation :

    • The resulting piperazine derivative is then treated with di-tert-butoxycarbonyl anhydride to introduce the carboxylic acid functionality.
  • Reduction :

    • If necessary, the nitro group present in intermediates can be reduced using palladium on carbon in methanol under hydrogen atmosphere, converting it into the corresponding amine.
  • Formation of Tert-Butyl Ester :

    • The carboxylic acid group is converted into its tert-butyl ester form by reacting with tert-butanol in the presence of an acid catalyst or coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
  • Purification :

    • The final product is purified through techniques such as column chromatography or HPLC to achieve the desired purity level (typically >98%).

Reaction Conditions and Yields

Step Reaction Conditions Yield (%)
Piperazine condensation Toluene, 40 °C - 90 °C Variable
Carboxylation Di-tert-butoxycarbonyl anhydride Variable
Reduction Palladium on carbon in methanol High (up to 95%)
Esterification Tert-butanol with HBTU High (up to 95%)

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Agents

One of the primary applications of this compound is as an intermediate in the synthesis of oxazolidinone antibiotics. These antibiotics are effective against Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism involves inhibiting protein synthesis by preventing the formation of the ribosomal initiation complex, making it a vital component in combating bacterial infections .

Neurological Research

Research indicates that compounds similar to 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester may have potential applications in treating neurological disorders. The piperazine ring is known for its ability to interact with various neurotransmitter receptors, suggesting a role in modulating neurochemical pathways .

Drug Development

The compound serves as a scaffold for designing new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets. This adaptability makes it a valuable candidate in pharmaceutical research .

Case Studies

Study TitleYearFindings
Synthesis and Antimicrobial Activity of Oxazolidinones2005Demonstrated the efficacy of oxazolidinones derived from piperazine derivatives against resistant bacterial strains .
Neuropharmacological Evaluation of Piperazine Derivatives2010Investigated the effects of piperazine compounds on serotonin receptors, indicating potential antidepressant properties .
Development of Novel Antibiotics2018Highlighted the importance of piperazine-based compounds in developing new classes of antibiotics with unique mechanisms .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluoro-benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Substituents at the 3-position (e.g., 3-CF₃, 3-fluoro-benzyl) may confer distinct steric and electronic effects compared to 4-position modifications (e.g., 4-carboxy-phenyl).

Key Observations :

  • Yields vary significantly (12–43%) depending on steric hindrance and reaction conditions .
  • Palladium-catalyzed methods (e.g., for 10w) offer regioselectivity but require optimization for scalability .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Spectral Data (NMR/MS) Reference ID
3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (19) Not reported ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H); MS [M+H]⁺ = 305
tert-Butyl 4-(4-fluorophenethyl)piperazine-1-carboxylate (10w) 70–72 ¹H NMR (CDCl₃): δ 6.95–6.85 (m, 2H, Ar-F); IR: 1705 cm⁻¹ (C=O)
4-(3-Bromo-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester Not reported MS m/z: 411.2 (M+1)

Key Observations :

  • Fluorinated compounds (e.g., 10w) exhibit distinct ¹H NMR shifts (δ 6.85–7.35) due to electron-withdrawing effects .
  • MS data confirm molecular weights and synthetic accuracy across derivatives .

Biological Activity

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 886767-25-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C15H21FN2O2
  • Molecular Weight : 280.338 g/mol
  • CAS Number : 886767-25-5
  • Purity : 95%

The structure of the compound includes a piperazine ring substituted with a fluoro-benzyl group and a tert-butyl ester. This configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of piperazine have shown varying degrees of cytotoxicity against different cancer cell lines. The presence of electron-withdrawing groups like fluorine at the para position enhances biological activity, as seen in related compounds where IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of reference drugs like doxorubicin .

CompoundCell LineIC50 Value (μM)Mechanism
Compound AMCF-70.48Apoptosis via caspase activation
Compound BHCT-1160.19Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are not yet published but are anticipated based on structural analogs.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, preventing further proliferation.
  • Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death, which is crucial in cancer therapy.

Case Studies and Research Findings

  • Study on Piperazine Derivatives :
    A study evaluated various piperazine derivatives for their anticancer potential against MCF-7 and HCT-116 cell lines. The results indicated that modifications at the para position significantly influenced the cytotoxicity and selectivity of these compounds .
  • Flow Cytometry Analysis :
    Flow cytometry was employed to analyze the effects of similar compounds on cell proliferation and apoptosis. The results demonstrated increased caspase activity in treated cells, suggesting that the compound induces apoptosis effectively .
  • Molecular Docking Studies :
    Molecular docking studies have provided insights into how these compounds interact with specific targets within cancer cells. The hydrophobic interactions between the aromatic rings of piperazine derivatives and amino acid residues of receptors were found to be crucial for their activity .

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:

  • Coupling Reaction : Reacting potassium 4-(trifluoroboratomethyl)piperazine-1-carboxylic acid tert-butyl ester with 1-(chloromethyl)-4-fluorobenzene under reflux (6–20 hours) in a polar aprotic solvent (e.g., THF) .
  • Purification : Silica gel column chromatography using gradients of ethyl acetate/hexane or dichloromethane/acetone to isolate the product (yields: 43–85%) .
    Critical Conditions :
    • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP enhances coupling efficiency .
    • Temperature : Reflux (80–110°C) ensures complete reaction .
    • Reagent Ratios : Excess boronate ester (1.2–1.5 equiv.) improves conversion .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Piperazine Ring : Split signals at δ 3.4–3.7 ppm (t, J = 5–6 Hz) for N–CH₂ groups .
    • tert-Butyl Group : Singlet at δ 1.44 ppm (9H) .
    • 4-Fluoro-benzyl : Aromatic protons at δ 6.8–7.2 ppm (d, J = 8–10 Hz) and coupling with fluorine .
  • IR : Strong carbonyl stretch at ν ≈ 1690 cm⁻¹ (C=O of tert-butyl ester) .
  • HRMS : Confirm molecular weight (e.g., calc’d for C₁₇H₂₄FN₂O₂: 308.18) .

Advanced: How can researchers optimize the coupling reaction efficiency when introducing the 4-fluoro-benzyl group to the piperazine ring?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands (BINAP, Xantphos) to reduce side reactions .
  • Solvent Optimization : Use toluene/EtOH mixtures for improved solubility of aryl halides .
  • Temperature Control : Maintain 80–110°C to balance reaction rate and decomposition .
  • Additives : Include CuI (0.05 equiv.) or K₃PO₄ (2–3 equiv.) to enhance nucleophilicity .
    Data-Driven Example : In , Pd₂(dba)₃/BINAP in toluene at 110°C achieved 74% yield for a pyridyl-piperazine analog .

Advanced: What strategies are effective in resolving contradictory NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish piperazine CH₂ from benzyl protons) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in tert-butyl groups) by cooling to −20°C .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for ambiguous protons .
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Advanced: How to design derivatives of this compound for evaluating MDR reversal activity in cancer cells?

Methodological Answer:

  • Functionalization Sites :
    • Piperazine Ring : Introduce hydrophobic groups (e.g., 3,4,5-trimethoxyphenethyl) to enhance membrane permeability .
    • Benzyl Position : Replace 4-fluoro with electron-withdrawing groups (e.g., NO₂, CF₃) to modulate P-gp inhibition .
  • Biological Assays :
    • Rhodamine-123 Efflux Assay : Quantify P-gp inhibition in MDR cancer lines (e.g., MCF-7/ADR) .
    • Cytotoxicity Screening : Use cisplatin/doxorubicin combinations to assess chemosensitization .

Advanced: What purification methods are recommended for isolating high-purity product, especially when dealing with by-products?

Methodological Answer:

  • Column Chromatography :
    • Silica Gel : Use gradients like 5–10% MeOH/CH₂Cl₂ for polar by-products .
    • Flash Chromatography : Reduce time for air-sensitive intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for tert-butyl esters (mp: 70–125°C) .
  • HPLC Prep : Apply reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) for challenging separations .

Basic: What are the typical functionalization reactions of the tert-butyl ester group in this compound?

Methodological Answer:

  • Deprotection : Treat with TFA/CH₂Cl₂ (1:1) to yield piperazine carboxylic acid for further coupling .
  • Hydrolysis : Use LiOH/THF/H₂O to convert ester to carboxylic acid (e.g., for prodrug synthesis) .
  • Aminolysis : React with amines (e.g., NH₃/MeOH) to form amides .

Advanced: How to assess the biological activity of derivatives against specific targets, such as P2Y12 receptors?

Methodological Answer:

  • In Vitro Binding : Radioligand displacement assays using ³H-ADP to measure IC₅₀ values .
  • Platelet Aggregation : Test inhibition of ADP-induced aggregation in human PRP (EC₅₀ < 1 µM for lead compounds) .
  • In Vivo Models : Use rat ferric chloride thrombosis models to evaluate antithrombotic efficacy and bleeding risk (therapeutic window vs. clopidogrel) .

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